1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex molecular structure, which includes a piperazine ring substituted with a sulfonyl group and an ethanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the sulfonyl group: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Attachment of the ethanone moiety: Finally, the ethanone group is introduced through a reaction with an appropriate acylating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: The compound may be used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine ring can also interact with biological targets, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but lacks the propoxy group, which may affect its biological activity and chemical properties.
1-[4-(3-Methyl-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one: The ethoxy group in this compound can lead to different reactivity and interactions compared to the propoxy group.
Properties
IUPAC Name |
1-[4-(3-methyl-4-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-11-22-16-6-5-15(12-13(16)2)23(20,21)18-9-7-17(8-10-18)14(3)19/h5-6,12H,4,7-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWSCVQQSNFLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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